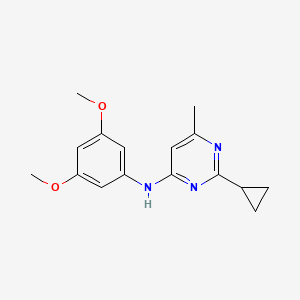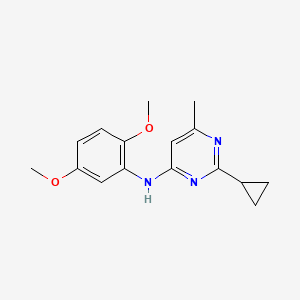
2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine, also known as 2-CPDMPM, is a small molecule synthetic compound developed in the early 1990s by the pharmaceutical company SmithKline Beecham. It is a member of the pyrimidine family of compounds and has been studied for its potential use in various scientific research applications. It has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various drugs on the human body.
作用机制
2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine has been found to interact with a number of different receptors and enzymes in the body. It has been found to interact with a number of different neurotransmitters, including serotonin, norepinephrine, and dopamine. Additionally, it has been found to interact with a number of different proteins, including those involved in the regulation of the immune system, cell growth, and metabolism.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of a number of different enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it has been found to have an inhibitory effect on the activity of a number of different proteins, including those involved in the regulation of cell growth and metabolism.
实验室实验的优点和局限性
The use of 2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been found to have a number of biochemical and physiological effects, making it useful for studying the effects of various drugs on the human body. However, there are a number of limitations to its use, including the fact that it is not as potent as some other compounds, and that it can be toxic at high concentrations.
未来方向
There are a number of potential future directions for the use of 2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine. One potential direction is in the development of new drugs and therapies, as it has been found to interact with a number of different proteins and enzymes. Additionally, it could be used to study the effects of various drugs on the central nervous system, as it has been found to interact with a number of different neurotransmitters. Finally, it could be used to study the effects of various drugs on the immune system, as it has been found to interact with a number of different proteins and enzymes involved in the regulation of the immune system.
合成方法
2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine can be synthesized by a multi-step process involving the reaction of 2-cyclopropyl-N-methylpyrimidin-4-amine with 3,5-dimethoxyphenyl chloride in a solvent such as dichloromethane. The reaction is carried out at room temperature, and the resulting product is then purified by column chromatography.
科学研究应用
2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine has been studied for its potential use in various scientific research applications. It has been used to study the effects of various drugs on the human body, as it has been found to interact with a number of different receptors and enzymes. It has also been used to study the effects of various drugs on the central nervous system, as it has been found to interact with a number of different neurotransmitters. Additionally, it has been studied for its potential use in the development of new drugs and therapies, as it has been found to interact with a number of different proteins and enzymes.
属性
IUPAC Name |
2-cyclopropyl-N-(3,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-6-15(19-16(17-10)11-4-5-11)18-12-7-13(20-2)9-14(8-12)21-3/h6-9,11H,4-5H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZWDSUWFFRFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B6435245.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435254.png)
![4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6435271.png)
![4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6435276.png)
![2-cyclopropyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6435281.png)
![4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6435290.png)

![1-[1-(6-fluoro-1,3-benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6435318.png)
![6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B6435319.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine](/img/structure/B6435333.png)
![N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}methyl)methanesulfonamide](/img/structure/B6435340.png)
![1-[1-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6435347.png)
![N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B6435363.png)
![N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435369.png)